![molecular formula C10H10N2OS2 B2971310 N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 899982-92-4](/img/structure/B2971310.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methylthio group attached to the benzothiazole ring, which is further connected to an acetamide group. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
作用機序
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They have been reported to target various enzymes and receptors, including the cyclooxygenase (COX) enzymes , dopamine D2 receptors , and serotonin 5-HT2 receptors .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, when it interacts with COX enzymes, it inhibits their activity . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain. By inhibiting these enzymes, the compound can potentially reduce inflammation and pain .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, by inhibiting COX enzymes, it disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This can lead to a decrease in inflammation and pain. Additionally, by antagonizing dopamine D2 and serotonin 5-HT2 receptors, it may affect neurotransmission in the brain , potentially influencing mood and behavior.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, by inhibiting COX enzymes, it can reduce the production of prostaglandins, leading to a decrease in inflammation and pain . By antagonizing dopamine D2 and serotonin 5-HT2 receptors, it may affect neurotransmission in the brain , potentially influencing mood and behavior.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility can affect its absorption and distribution in the body Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of substituted 2-aminobenzothiazoles, which are reacted with acetic acid derivatives to yield the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and crystallization .
化学反応の分析
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)acetamide: Lacks the methylthio group, which may affect its biological activity.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring instead of a benzothiazole ring, leading to different chemical properties.
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Contains a phenyl group, which may enhance its biological activity.
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for different applications .
特性
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYIOOTVWEPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
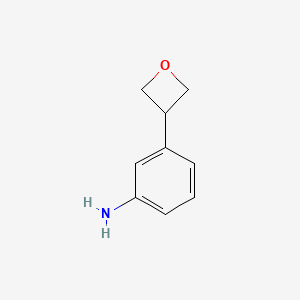
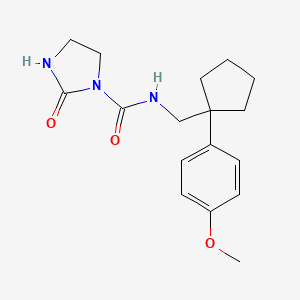
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
![6-chloro-10-(2-hydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2971232.png)
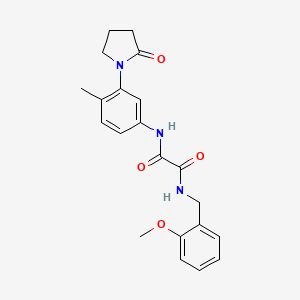
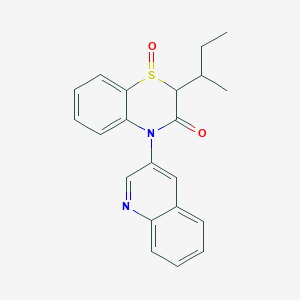


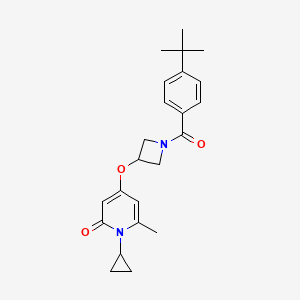
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2971244.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)
![3-chloro-2-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2971250.png)
